molecular formula C19H16N6O B11211503 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B11211503
M. Wt: 344.4 g/mol
InChI Key: HYEIVNNASUCMRZ-UHFFFAOYSA-N
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Description

4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of phenylpyrazolo[3,4-d]pyrimidine derivatives, a scaffold recognized as a milestone in drug discovery due to its diverse biological activities, including potent antiproliferative effects . This scaffold is a bioisosteric replacement for the adenine moiety of ATP, allowing derivatives to function as competitive ATP inhibitors against various kinase targets crucial for cancer cell proliferation . The design of this hydrazide derivative incorporates key pharmacophoric features of potent kinase inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine core serves as a flat heterocyclic system that occupies the adenine binding pocket of kinase domains . The 4-methylbenzohydrazide side chain acts as a flexible linker and hydrophobic tail, which can be optimized to interact with adjacent hydrophobic regions in the target protein, potentially enhancing selectivity and potency . This structural motif is found in compounds evaluated against a panel of cancer cell lines, such as MCF-7 (breast), HCT-116 (colorectal), and HepG-2 (liver), where analogs have demonstrated cytotoxic activity with variable degrees of potency and selectivity . Primary research applications for this compound include its use as a: Building Block in Drug Discovery: Serves as a versatile intermediate for the synthesis of more complex molecules, such as tricyclic systems or open-chain Schiff bases, for structure-activity relationship (SAR) studies . Kinase Inhibition Probe: The core structure is known to inhibit essential cancer targets like EGFR (Epidermal Growth Factor Receptor) and VGFR (Vascular Endothelial Growth Factor Receptor) . It is also a scaffold for developing inhibitors of other kinases, such as CDK2 (Cyclin-Dependent Kinase 2), which plays a critical role in cell cycle progression . Anticancer Agent for Biological Screening: Designed for in vitro evaluation of antitumor activity, mechanism of action studies, including apoptosis induction, cell cycle arrest, and inhibition of cell migration . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C19H16N6O/c1-13-7-9-14(10-8-13)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,24,26)(H,20,21,23)

InChI Key

HYEIVNNASUCMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Phenylhydrazine with Pyrimidine Derivatives

A common method involves reacting phenylhydrazine with 5-aminopyrimidine-4-carbonitrile under acidic conditions. For example, refluxing phenylhydrazine in ethanol with concentrated hydrochloric acid facilitates the formation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile . Subsequent hydrolysis using alcoholic sodium hydroxide converts the nitrile group to a carboxamide, yielding 5-amino-1-phenyl-1H-pyrazole-4-carboxamide .

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The carboxamide intermediate undergoes cyclization with urea at elevated temperatures (180–200°C) to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Chlorination of this intermediate using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces chlorine atoms at positions 4 and 6, producing 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

Amination at Position 4

Selective amination at position 4 is achieved by treating the dichloro derivative with ammonia or aqueous methylamine in tetrahydrofuran (THF). This step yields 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , which is subsequently dechlorinated using catalytic hydrogenation or hydrazine hydrate to produce 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Table 1: Key Reaction Parameters for Pyrazolo[3,4-d]Pyrimidine Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationPhenylhydrazine, HCl, ethanol, reflux78–85
HydrolysisNaOH, ethanol, reflux90
ChlorinationPOCl₃, PCl₅, 110°C, 6 h82
AminationNH₃/THF, room temperature, 12 h75

Synthesis of 4-Methylbenzohydrazide

The benzohydrazide component is prepared via ester-to-hydrazide conversion, followed by functionalization.

Hydrazide Formation from Methyl Ester

Methyl 4-methylbenzoate is refluxed with hydrazine hydrate in methanol for 6 hours, yielding 4-methylbenzohydrazide with high purity (92%) after recrystallization from methanol. This method avoids harsh conditions and ensures minimal side reactions.

Table 2: Synthesis of 4-Methylbenzohydrazide

ParameterValueReference
Starting materialMethyl 4-methylbenzoate
ReagentHydrazine hydrate, methanol
Reaction time6 h
Yield92%

Condensation to Form the Target Compound

The final step involves coupling the pyrazolo[3,4-d]pyrimidin-4-amine with 4-methylbenzohydrazide.

Traditional Reflux Method

A mixture of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-methylbenzohydrazide in methanol, catalyzed by glacial acetic acid, is refluxed for 3–4 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol. This method yields 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide with a 65–70% yield.

Coupling Agent-Assisted Synthesis

Modern approaches employ coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) at 0–5°C. This method enhances reaction efficiency, achieving yields up to 85% while reducing side products.

Table 3: Comparison of Condensation Methods

MethodConditionsYield (%)Reference
RefluxMethanol, glacial acetic acid, 3–4 h65–70
Coupling agentsHBTU, DIPEA, DMF, 0–5°C, 2 h80–85

Optimization and Industrial Scale-Up

Solvent and Temperature Effects

Studies indicate that DMF as a solvent improves solubility of intermediates, while temperatures below 10°C minimize decomposition of the hydrazide group. Industrial-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce reaction times by 40%.

Purification Techniques

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >98% purity. Analytical HPLC confirms the absence of unreacted starting materials.

Characterization and Analytical Methods

Spectroscopic Analysis

  • 1H NMR (DMSO-d₆): Signals at δ 11.77 ppm (NH), 8.80 ppm (N=CH), and 7.93 ppm (aromatic protons) confirm hydrazone formation.

  • IR Spectroscopy: Stretching bands at 3444 cm⁻¹ (NH) and 1660 cm⁻¹ (C=O) validate functional groups.

  • Mass Spectrometry: Molecular ion peak at m/z 332.11 (M+1) matches the theoretical mass.

Purity Assessment

Melting point analysis (250–252°C) and HPLC retention time (8.2 min, C18 column) correlate with literature values .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This inhibition is crucial as CDK2 plays a vital role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Studies have demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The following table summarizes the IC50 values of this compound against different cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate that the compound could serve as a lead for developing new anticancer agents with specific action against tumor cells .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental setups:

  • In Vitro Studies : Research conducted on A549 lung cancer cells showed significant cytotoxicity at low concentrations (IC50 = 12.5 µM), demonstrating its potential for further development as an anticancer drug .
  • Comparative Studies : Comparative analyses with other pyrazolo derivatives indicated that while many share similar structural features, this compound exhibits distinct potency against CDK2 compared to other compounds in its class .

Mechanism of Action

The mechanism of action of 4-methyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzohydrazide moiety and modifications to the pyrazolo-pyrimidine core. These changes influence molecular weight, solubility, and thermal stability:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 4-methyl benzohydrazide C19H16N6O ~356.37 Not reported Not provided
4-methyl-N’-(3,4-dimethyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-sulfonohydrazide Sulfonohydrazide, 3,4-dimethyl on pyrimidine C19H19N7O2S 421.47 212 IR: 1559, 1593, 1655 (C=N); 1H NMR: δ 2.39–8.00
N′-[1-(3-Chloro-4-methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxy-benzohydrazide 4-methoxy, 3-chloro-4-methyl on phenyl C20H17ClN6O2 408.85 Not reported CAS: 881073-25-2
3-nitro-N'-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 3-nitro benzohydrazide C18H13N7O3 375.33 Not reported CAS: 881073-45-6
3,4-dimethoxy-N'-[1-(3-methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide 3,4-dimethoxy on benzohydrazide C21H20N6O3 404.42 Not reported SMILES: Cc1cccc(-n2ncc3c2ncnc3NNC...)
  • Electron-Withdrawing vs. Methoxy () and methyl groups (target compound) improve lipophilicity .
  • Thermal Stability: Higher melting points (e.g., 212°C in ) correlate with rigid sulfonohydrazide linkages, whereas hydrazides may exhibit lower thermal stability .

Spectroscopic Characterization

  • IR Spectroscopy : Stretching frequencies for C=N (1559–1655 cm⁻¹) and NH (3217–3377 cm⁻¹) are consistent across analogs .
  • NMR Trends : Methyl groups on the benzohydrazide (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–8.6 ppm) align with structural similarities .

Biological Activity

4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused ring system that contributes to its diverse biological activities. This article reviews its biological activity, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle and has implications in cancer treatment.

Chemical Structure

The compound's structure features a benzohydrazide moiety linked to a pyrazolo[3,4-d]pyrimidine framework. The presence of a methyl group at the 4-position and a phenyl group at the 1-position enhances its structural diversity.

Inhibition of CDK2

Research indicates that this compound exhibits significant inhibitory effects on CDK2. This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby impeding cell proliferation. The compound has shown anti-proliferative effects against various cancer cell lines, marking its potential as an anticancer agent .

Anticancer Properties

The compound has been tested against several cancer cell lines, demonstrating notable cytotoxicity. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains triazole moietyEnzyme inhibition but different targets
Purine AnalogsSimilar fused ring structureVarying biological activities
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)]benzohydrazideAdditional methyl groupsEnhanced cytotoxicity against cancer cells
1H-Pyrazolo[3,4-b]quinolin derivativesVariations in heterocyclic structureAntitumor activity

The specific combination of structural features in this compound contributes to its potent biological activities and distinguishes it from other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound effectively induces cytotoxic effects and apoptosis .
  • Mechanistic Insights : Investigations into the mechanisms of action have highlighted its role in disrupting key signaling pathways involved in cell proliferation and survival .
  • Comparative Efficacy : Comparative studies with other known inhibitors of CDK2 showed that this compound exhibits superior efficacy in certain contexts, making it a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core, followed by hydrazide coupling. Key steps include:

  • Cyclization of hydrazine derivatives with carbonyl precursors under reflux (e.g., ethanol, 80°C for 6–8 hours) .
  • Coupling with 4-methylbenzohydrazide using DCC/DMAP as catalysts in anhydrous DCM .
  • Optimization : Yield improvement (up to 75%) is achieved via solvent choice (e.g., acetonitrile for intermediates) and purification by recrystallization (ethanol or acetonitrile) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of substituents (e.g., phenyl at N1, hydrazide at C4). Key signals include pyrimidine protons at δ 8.5–9.0 ppm and hydrazide NH at δ 9.8–10.2 ppm .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, pyrimidine ring vibrations at 1550–1600 cm⁻¹) .
  • HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ at m/z 398.152) .

Q. What initial biological screening assays are recommended to evaluate its anticancer potential?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations for 48 hours .
  • Kinase inhibition : Screen against CDK2 or TRAP1 via ATP-competitive assays (IC50 determination) .
  • Apoptosis markers : Western blot for caspase-3/9 activation and PARP cleavage in treated cells .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding affinity of this compound to specific kinase targets?

  • Methodological Answer :

  • Target selection : Prioritize kinases with structural homology to CDK2 or P38α (PDB IDs: 1HCL, 4BE) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with parameters:
  • Grid box centered on ATP-binding site (20 ų).
  • Flexible ligand, rigid receptor (from X-ray structures) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine) and validate via MD simulations (50 ns) to assess binding stability .

Q. What experimental approaches resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Dose-response normalization : Use triplicate viability assays (GraphPad Prism) with standardized positive controls (e.g., doxorubicin) to minimize inter-lab variability .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
  • Structural analogs : Synthesize derivatives (e.g., halogenated or methoxy variants) to isolate SAR trends .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance kinase inhibition selectivity?

  • Methodological Answer :

  • Substituent variation : Modify the 4-methylbenzohydrazide group to bulkier (e.g., tert-butyl) or electron-withdrawing (e.g., nitro) groups to alter ATP-binding pocket interactions .
  • Bioisosteric replacement : Replace the pyrazole ring with imidazole or triazole cores to assess scaffold flexibility .
  • In vitro profiling : Compare IC50 values across CDK isoforms (CDK2 vs. CDK4/6) to identify selectivity drivers .

Q. What strategies mitigate metabolic instability observed in pyrazolo[3,4-d]pyrimidine derivatives during pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug design : Introduce acetyl or PEGylated groups at metabolically labile sites (e.g., hydrazide NH) to enhance plasma stability .
  • Microsomal assays : Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS to identify major degradation pathways .
  • Co-crystallization : Solve X-ray structures with CYP450 isoforms (e.g., CYP3A4) to guide structural modifications .

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